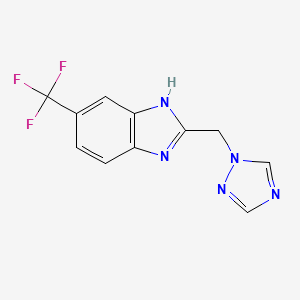

2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole” is a type of 1,2,4-triazole derivative . These derivatives have been reported to exhibit promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives were established by NMR and MS analysis . The synthesized compounds were evaluated against human cancer cell lines using MTT assay .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The crystal structure of a related compound was reported to be orthorhombic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include various steps . The reactions proceed smoothly under certain conditions and show excellent functional-group tolerance .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various analytical techniques . For example, the yield, melting point, and NMR data of a related compound were reported .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- Antibacterial and Antifungal Properties : Derivatives of benzimidazole, including those incorporating 1,2,4-triazole, have demonstrated significant antibacterial and antifungal properties. This includes effectiveness against bacteria, mold, and yeast, highlighting their potential in treating infections caused by these organisms (Tien et al., 2016). Additionally, other studies have reported antimicrobial activities in benzimidazole derivatives, indicating their potential for therapeutic use in treating microbial infections (Maste et al., 2011); (Kopel et al., 2015).

Anticancer Properties

- Potential in Cancer Treatment : Research into benzimidazole derivatives has revealed promising results in anticancer activities. For instance, some synthesized derivatives have shown significant inhibitory effects on cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Antioxidant Effects

- Antioxidant Capabilities : Studies have demonstrated that certain benzimidazole derivatives possess antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver. This suggests potential therapeutic applications in conditions related to oxidative stress (Kuş et al., 2004).

Corrosion Inhibition

- Corrosion Inhibition : Benzimidazole derivatives have also been evaluated for their ability to inhibit corrosion, particularly on mild steel in acidic environments. This can have significant implications in industrial applications where corrosion resistance is critical (Yadav et al., 2013).

Agricultural Applications

- Use in Agriculture : In agricultural contexts, certain benzimidazole derivatives, including those containing 1,2,4-triazole, have been investigated for their potential as fungicides. This includes studies on the sustained release of these compounds for plant disease prevention and control (Campos et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N5/c12-11(13,14)7-1-2-8-9(3-7)18-10(17-8)4-19-6-15-5-16-19/h1-3,5-6H,4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITJUOKLDPOWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)

![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2472224.png)